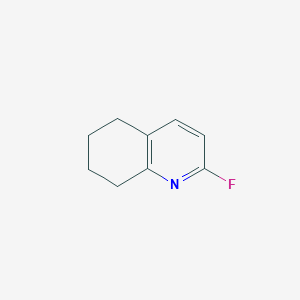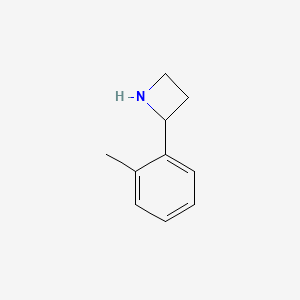
(2-Nitropyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitropyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropyridin-4-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of 2-nitropyridine-4-halide with a metal reagent such as n-butyllithium, followed by treatment with a boron source like trialkylborates.
Directed Ortho-Metallation (DoM): This method uses a substituted pyridine and a strong base to achieve metal-hydrogen exchange, followed by borylation with trialkylborates.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: Iridium or rhodium catalysts can be used to activate C-H or C-F bonds in pyridines, followed by borylation.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and versatility.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Nitropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide under palladium catalysis.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the boronic acid group can be oxidized to boronic esters.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Reducing Agents: Such as hydrogen or hydrazine for nitro group reduction.
Oxidizing Agents: Such as hydrogen peroxide for boronic acid oxidation.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aminopyridines: From nitro group reduction.
Boronic Esters: From boronic acid oxidation.
Wissenschaftliche Forschungsanwendungen
(2-Nitropyridin-4-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Nitropyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological applications, the compound can act as a reversible covalent inhibitor, interacting with specific enzymes or proteins through its boronic acid group .
Vergleich Mit ähnlichen Verbindungen
(5-Nitropyridin-2-yl)boronic acid: Similar structure but with the nitro group at the 5-position.
Pyridine-4-boronic acid: Lacks the nitro group, making it less reactive in certain contexts.
2-Aminopyridine-4-boronic acid: Features an amino group instead of a nitro group, altering its reactivity and applications.
Uniqueness: (2-Nitropyridin-4-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity in both organic synthesis and potential biological applications.
Eigenschaften
Molekularformel |
C5H5BN2O4 |
|---|---|
Molekulargewicht |
167.92 g/mol |
IUPAC-Name |
(2-nitropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3,9-10H |
InChI-Schlüssel |
WWIPZUXJNSKRQC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)








![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)

